molecular formula C14H14N2O3 B11980966 N'-(1-(4-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide

N'-(1-(4-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide

Cat. No.: B11980966
M. Wt: 258.27 g/mol
InChI Key: PYZKYFVTWWQKAF-OQLLNIDSSA-N
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Description

N’-(1-(4-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 2-methyl-3-furohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(1-(4-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furohydrazide.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N’-(1-(4-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of glutathione peroxidase.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’-(1-(4-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes like glutathione peroxidase, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to increased oxidative stress in cells, which is particularly useful in cancer treatment where cancer cells are more susceptible to oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-Hydroxyphenyl)ethylidene)-2-thiophenecarbohydrazide
  • N’-(1-(4-Hydroxyphenyl)ethylidene)-2-pyrazinecarbohydrazide

Uniqueness

N’-(1-(4-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide is unique due to its specific structural features, such as the presence of the furohydrazide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-9(11-3-5-12(17)6-4-11)15-16-14(18)13-7-8-19-10(13)2/h3-8,17H,1-2H3,(H,16,18)/b15-9+

InChI Key

PYZKYFVTWWQKAF-OQLLNIDSSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)O

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)O

Origin of Product

United States

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